Pyrimido[4,5-d]pyrimidin-2(1H)-one
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Overview
Description
Pyrimido[4,5-d]pyrimidin-2(1H)-one is a heterocyclic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a fused tricyclic compound that consists of two pyrimidine rings and a six-membered lactam ring. This compound has a wide range of biological activities, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of Pyrimido[4,5-d]pyrimidin-2(1H)-one is not fully understood. However, it is believed that the compound exerts its biological activities through the inhibition of specific enzymes and proteins. For example, it has been reported to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Pyrimido[4,5-d]pyrimidin-2(1H)-one has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is a programmed cell death mechanism. It also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to scavenge free radicals, which are implicated in several diseases.
Advantages and Limitations for Lab Experiments
One advantage of Pyrimido[4,5-d]pyrimidin-2(1H)-one is its broad range of biological activities, making it a versatile compound for research purposes. However, its synthesis can be challenging, and it may require specialized equipment and expertise. Additionally, its biological activities may vary depending on the specific chemical modifications made to the compound.
Future Directions
There are several future directions for the research on Pyrimido[4,5-d]pyrimidin-2(1H)-one. One potential area of research is the development of novel derivatives with improved biological activities. Additionally, the compound's potential applications in the field of organic electronics and material science warrant further investigation. Finally, the elucidation of the compound's mechanism of action could lead to the development of more targeted therapies for various diseases.
In conclusion, Pyrimido[4,5-d]pyrimidin-2(1H)-one is a promising compound with a wide range of biological activities. Its potential applications in various fields make it an exciting area of research. Further investigation into its synthesis, mechanism of action, and biological activities could lead to the development of novel therapies for various diseases.
Scientific Research Applications
Pyrimido[4,5-d]pyrimidin-2(1H)-one has shown significant potential in various scientific research applications. It has been reported to exhibit antitumor, antiviral, anti-inflammatory, and antioxidant activities. It also has potential applications in the field of organic electronics and material science.
properties
CAS RN |
120614-17-7 |
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Product Name |
Pyrimido[4,5-d]pyrimidin-2(1H)-one |
Molecular Formula |
C6H4N4O |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
1H-pyrimido[4,5-d]pyrimidin-2-one |
InChI |
InChI=1S/C6H4N4O/c11-6-8-2-4-1-7-3-9-5(4)10-6/h1-3H,(H,7,8,9,10,11) |
InChI Key |
JPOJBQLUJAIHHL-UHFFFAOYSA-N |
SMILES |
C1=C2C=NC(=O)NC2=NC=N1 |
Canonical SMILES |
C1=C2C=NC(=O)NC2=NC=N1 |
synonyms |
Pyrimido[4,5-d]pyrimidin-2(1H)-one (6CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.